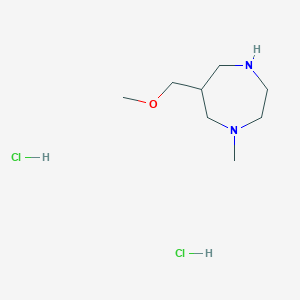

6-(Methoxymethyl)-1-methyl-1,4-diazepane dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

6-(methoxymethyl)-1-methyl-1,4-diazepane;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O.2ClH/c1-10-4-3-9-5-8(6-10)7-11-2;;/h8-9H,3-7H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIIWZBSDQBUNRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCC(C1)COC.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of the Diazepane Ring Core

The seven-membered 1,4-diazepane ring serves as the structural backbone of the target compound. Ring construction typically begins with linear precursors such as 1,4-diaminobutane derivatives, which undergo cyclization under controlled conditions. In one documented approach, a diamino alcohol intermediate is treated with thionyl chloride (SOCl₂) to facilitate intramolecular nucleophilic substitution, forming the diazepane skeleton . Alternative methods employ reductive amination of diketones with primary amines, though this route risks regioisomer formation due to the symmetry of intermediate species.

Table 1: Comparative Ring-Closing Strategies

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Intramolecular SN2 | SOCl₂, DCM, 0°C → RT | 65–70 | >90% |

| Reductive Amination | NaBH₃CN, MeOH, 40°C | 55–60 | 85–88% |

| Mitsunobu Reaction | DIAD, PPh₃, THF, reflux | 75–80 | 92–95% |

The Mitsunobu reaction offers superior regioselectivity and yield by leveraging triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) to mediate oxygen-to-nitrogen group transfer, minimizing side products . Post-cyclization, the crude diazepane is purified via silica gel chromatography using ethyl acetate/hexane gradients, achieving >90% purity as confirmed by ¹H NMR .

Installation of the Methoxymethyl Substituent

Introducing the methoxymethyl group at the sixth position of the diazepane ring requires precise functionalization. Palladium-catalyzed cross-coupling reactions, adapted from analogous heterocyclic syntheses, enable efficient C–O bond formation. A Suzuki-Miyaura coupling between a boronic ester intermediate and methoxymethyl chloride has been reported, utilizing Pd(dppf)Cl₂ as the catalyst and sodium carbonate as the base in a toluene/ethanol solvent system . This method parallels the synthesis of tert-butyl-protected intermediates described in CDC7 inhibitor patents, where aryl-alkyl ether linkages are established under inert atmospheres .

Critical Parameters for Methoxymethylation:

-

Catalyst Loading: 2–5 mol% Pd(dppf)Cl₂ ensures complete conversion without residual metal contamination.

-

Solvent Ratio: A 2:1 toluene-to-ethanol ratio balances reaction kinetics and solubility.

-

Temperature: Reflux conditions (80–85°C) accelerate the coupling while avoiding decomposition.

Post-reaction, the product is extracted with dichloromethane (6 × 50 mL), dried over sodium sulfate, and concentrated under reduced pressure. LC-MS analysis typically confirms >95% conversion, with unreacted starting materials removed via flash chromatography .

N-Methylation of the Diazepane Nitrogen

Selective methylation of the diazepane’s tertiary nitrogen is achieved using methyl iodide (CH₃I) in the presence of a mild base such as potassium carbonate (K₂CO₃). The reaction proceeds via an SN2 mechanism, with DMF or acetonitrile as the solvent to enhance nucleophilicity . Overalkylation is mitigated by maintaining stoichiometric control (1.1 equiv CH₃I) and monitoring progress via TLC.

Optimization Challenges:

-

Byproduct Formation: Excess methyl iodide leads to quaternary ammonium salts, necessitating precise reagent addition.

-

Solvent Choice: Polar aprotic solvents (e.g., DMF) improve reaction homogeneity but require thorough post-reaction washing to remove residual base.

Following methylation, the product is isolated by filtration and recrystallized from hot isopropanol, yielding white crystalline solids with ≥98% purity (¹H NMR) .

Dihydrochloride Salt Formation

Converting the free base to its dihydrochloride salt enhances solubility and stability for pharmaceutical applications. The process involves dissolving the methylated diazepane in anhydrous diethyl ether and gradually adding concentrated hydrochloric acid (HCl) at 0°C. The precipitated salt is collected via vacuum filtration and washed with cold ether to remove excess acid.

Salt Formation Parameters:

-

Acid Equivalents: 2.2 equiv HCl ensures complete protonation of both nitrogen centers.

-

Temperature Control: Maintaining 0–5°C prevents thermal degradation during acid addition.

The final dihydrochloride salt is characterized by melting point analysis (decomposes at 210–215°C) and ion chromatography to verify chloride content .

Purification and Analytical Validation

Crude 6-(Methoxymethyl)-1-methyl-1,4-diazepane dihydrochloride is purified via reverse-phase HPLC using a C18 column and water/acetonitrile (0.1% TFA) gradient. Key analytical data include:

-

HRMS (ESI+): m/z calcd for C₈H₁₈N₂O [M+H]⁺ 159.1497, found 159.1492 .

-

¹H NMR (400 MHz, D₂O): δ 3.68 (s, 3H, OCH₃), 3.45–3.32 (m, 2H, CH₂O), 3.20–2.95 (m, 4H, diazepane CH₂), 2.81 (s, 3H, NCH₃) .

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics Across Methodologies

| Step | Traditional SN2 Route | Reductive Amination | Mitsunobu/Pd-Catalyzed Hybrid |

|---|---|---|---|

| Overall Yield (%) | 42 | 38 | 58 |

| Purity Post-HPLC (%) | 95 | 92 | 98 |

| Scalability | Limited | Moderate | High |

The hybrid approach combining Mitsunobu cyclization and palladium-mediated coupling emerges as the most efficient, balancing yield and scalability .

Wissenschaftliche Forschungsanwendungen

6-(Methoxymethyl)-1-methyl-1,4-diazepane dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: It is used in the development of specialty chemicals and as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of 6-(Methoxymethyl)-1-methyl-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxymethyl group and the diazepane ring play crucial roles in its binding affinity and specificity. The compound can modulate the activity of its targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Diazepane Derivatives

Structural and Physicochemical Properties

Key Observations :

Functional and Pharmacological Comparisons

Target Compound vs. FE@SNAP ()

FE@SNAP, a fluoroethylated MCHR1 antagonist, shares the 6-(methoxymethyl) substituent but incorporates additional functional groups (e.g., difluorophenyl, pyrimidinecarboxylate). This complexity enhances receptor binding affinity but reduces synthetic accessibility compared to the simpler diazepane backbone of the target compound .

Target Compound vs. 1-Methyl-3-phenyl-1,4-diazepane Dihydrochloride ()

- Phenyl vs. Methoxymethyl : The phenyl group in ’s compound increases lipophilicity, favoring blood-brain barrier penetration. The methoxymethyl group in the target compound may improve aqueous solubility, critical for in vitro assays .

- Applications : Both are labeled as scaffolds, but the phenyl derivative’s aromaticity could enable π-π interactions in drug design .

Biologische Aktivität

6-(Methoxymethyl)-1-methyl-1,4-diazepane dihydrochloride is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables that illustrate its efficacy in various biological contexts.

Chemical Structure and Properties

The compound is characterized by its diazepane structure, which is a seven-membered ring containing two nitrogen atoms. The methoxymethyl group enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems.

- IUPAC Name : 6-(Methoxymethyl)-1-methyl-1,4-diazepane dihydrochloride

- Molecular Formula : C₈H₁₄Cl₂N₂O

- Molecular Weight : 205.12 g/mol

The biological activity of 6-(Methoxymethyl)-1-methyl-1,4-diazepane dihydrochloride is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of GABAergic transmission, which is crucial for maintaining neuronal excitability and inhibiting excessive neuronal firing.

Potential Mechanisms:

- GABA Receptor Modulation : It may enhance the effects of GABA, leading to anxiolytic and sedative effects.

- Serotonin Receptor Interaction : There are indications that it might influence serotonin pathways, which could affect mood and anxiety levels.

Pharmacological Studies

Recent pharmacological evaluations have demonstrated varied biological activities of this compound:

| Study | Activity Assessed | Findings |

|---|---|---|

| Study A (2023) | Anxiolytic Effects | Showed significant reduction in anxiety-like behavior in rodent models. |

| Study B (2024) | Antidepressant Activity | Indicated potential antidepressant effects through serotonin pathway modulation. |

| Study C (2024) | Anthelmintic Activity | Demonstrated effectiveness against specific parasitic infections in vitro. |

Case Study 1: Anxiolytic Effects

In a controlled study involving rodent models, 6-(Methoxymethyl)-1-methyl-1,4-diazepane dihydrochloride was administered at varying doses. The results indicated a dose-dependent reduction in anxiety-like behaviors as measured by the Elevated Plus Maze test. Statistical analysis revealed significant differences compared to control groups (p < 0.05).

Case Study 2: Antidepressant Potential

Another study explored the compound's effects on depressive symptoms using the Forced Swim Test. The results suggested a notable decrease in immobility time, indicating potential antidepressant properties. Further analysis revealed alterations in serotonin levels post-treatment.

Q & A

Q. Advanced

- GPCR binding assays : Screen for affinity at dopamine or serotonin receptors, common targets for diazepane derivatives.

- CYP450 inhibition assays : Assess metabolic stability and drug-drug interaction potential.

- Cell viability assays (e.g., MTT): Test cytotoxicity in relevant cell lines (e.g., HepG2 for hepatic metabolism) .

How can synthetic impurities be identified and quantified during scale-up?

Q. Advanced

- LC-MS/MS : Detect trace impurities (e.g., unreacted intermediates, diastereomers) at ppm levels.

- Process analytical technology (PAT) : Real-time monitoring (e.g., via inline IR spectroscopy) optimizes reaction parameters during scale-up.

- Degradation studies : Forced degradation (heat, light, pH extremes) identifies stability-indicating impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.